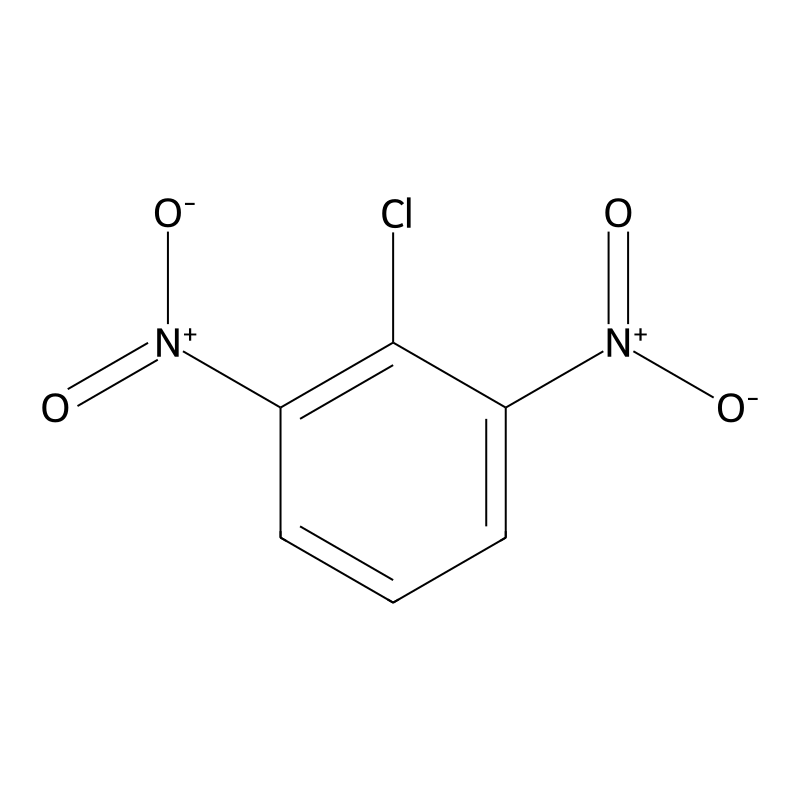

2-Chloro-1,3-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Use as a Solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

2-Cl-1,3-DNB finds application in scientific research as a solvent in specific analytical techniques. Its low solubility in water and moderate solubility in organic solvents like benzene and ether make it suitable for separating non-polar and slightly polar compounds in HPLC []. Additionally, its unique chemical properties render it useful in specific NMR spectroscopy applications, particularly for studying compounds with limited solubility in common solvents [].

2-Chloro-1,3-dinitrobenzene is an aromatic compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol. It features two nitro groups and one chlorine atom attached to a benzene ring, specifically at the 1 and 3 positions relative to each other. This compound is known for its yellow crystalline appearance and is classified as a hazardous material due to its toxicity and potential carcinogenic properties. It is soluble in alcohol, moderately soluble in benzene and ether, and practically insoluble in water .

- Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions where nucleophiles displace the chlorine atom.

- Reduction: Nitro groups can be reduced to amino groups using reducing agents such as iron with hydrochloric acid or through catalytic hydrogenation .

- Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions- Nucleophilic Substitution: Typically performed in ethanol at room temperature with nucleophiles like dimethylamine.

- Reduction: Carried out using iron and hydrochloric acid or through catalytic hydrogenation.

- Oxidation: Requires strong oxidizing agents under controlled conditions.

2-Chloro-1,3-dinitrobenzene exhibits significant biological activity, particularly in biochemical pathways:

- Mechanism of Action: It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can induce oxidative stress and affect cellular processes such as signaling pathways and gene expression.

- Biochemical Properties: The compound interacts with enzymes like glutathione S-transferases, which are involved in detoxification processes.

- Toxicity: It is classified as fatal if swallowed or inhaled, and prolonged exposure may cause organ damage .

The synthesis of 2-Chloro-1,3-dinitrobenzene typically involves the nitration of 1-chloro-2-nitrobenzene. The process requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure selective formation of the desired dinitro derivative. In industrial settings, large-scale nitration reactors are utilized to optimize yield and purity through meticulous control of reaction parameters .

Feasible Synthetic Routes- Nitration of 1-Chloro-2-Nitrobenzene:

- Reactants: 1-chloro-2-nitrobenzene, concentrated nitric acid, sulfuric acid.

- Conditions: Controlled temperature to favor the formation of the 1,3-dinitro derivative.

- Micellar Reactions:

- In biphasic systems with hydroxide ions in micelles, it forms aryl micellar ethers that subsequently react with hydroxide ions to yield phenolic products.

- Reactants: 1-chloro-2-nitrobenzene, concentrated nitric acid, sulfuric acid.

- Conditions: Controlled temperature to favor the formation of the 1,3-dinitro derivative.

- In biphasic systems with hydroxide ions in micelles, it forms aryl micellar ethers that subsequently react with hydroxide ions to yield phenolic products.

2-Chloro-1,3-dinitrobenzene is utilized in various applications:

- Intermediates for Dyes and Pigments: It serves as a precursor in the synthesis of various dyes and pigments used in textiles and other materials .

- Solvents: Employed as a solvent in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

- Chemical Research: Used in laboratories for studying electrophilic aromatic substitution reactions and other chemical mechanisms.

Several compounds share structural similarities with 2-Chloro-1,3-dinitrobenzene. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Chloro-2-nitrobenzene | Similar aromatic ring | Chlorine at different position |

| 1,3-Dinitrobenzene | Lacks chlorine | Two nitro groups on benzene |

| 2-Nitrochlorobenzene | Similar halogen | Contains only one nitro group |

| 2-Chloro-4-nitrophenol | Hydroxyl group | Hydroxyl group adds different reactivity |

Uniqueness of 2-Chloro-1,3-Dinitrobenzene

The unique combination of two nitro groups and one chlorine atom at specific positions on the benzene ring imparts distinct reactivity patterns not observed in similar compounds. Its ability to undergo nucleophilic aromatic substitution reactions makes it particularly valuable in synthetic organic chemistry while also posing significant biological risks due to its toxicity .

The development of 2-chloro-1,3-dinitrobenzene synthesis can be traced back to the early 20th century when industrial chemists recognized the need for versatile aromatic intermediates capable of undergoing diverse chemical transformations. The compound emerged as a critical component in the burgeoning dye industry, particularly during World War I when American companies were forced to develop domestic sources of chemical intermediates previously supplied by German manufacturers. The National Aniline and Chemical Company, formed in 1917 through the merger of several American chemical enterprises, became a leading producer of dinitrobenzene derivatives, including 2-chloro-1,3-dinitrobenzene, which served as essential building blocks for sulfur black dyes.

The classical synthesis method involved the nitration of 1-chloro-2-nitrobenzene using concentrated nitric acid and sulfuric acid as catalysts under carefully controlled temperature conditions. This process required precise temperature management to ensure selective formation of the desired 1,3-dinitro derivative rather than alternative isomers. Industrial production methods evolved to incorporate large-scale nitration reactors where reaction parameters such as temperature, reactant concentration, and reaction time were meticulously controlled to maximize yield and purity. The product was subsequently purified through recrystallization or distillation techniques to achieve the quality standards required for industrial applications.

During the 1940s, the compound gained additional significance during World War II when it served as a key intermediate in the production of explosive materials. The compound's role in manufacturing ammonium picrate, known as Explosive D, demonstrated its versatility beyond dye chemistry. The production process utilized chlorobenzene as a starting material rather than the scarce phenol, with 2-chloro-1,3-dinitrobenzene serving as an essential intermediate in this strategic manufacturing pathway. This application underscored the compound's importance in national defense applications and highlighted the interconnected nature of chemical manufacturing during wartime.

Table 1: Historical Synthesis Methods and Conditions

Contemporary Relevance in Multidisciplinary Research

In contemporary scientific research, 2-chloro-1,3-dinitrobenzene has experienced a renaissance as researchers have discovered novel applications across multiple disciplines. The compound's unique electronic properties, resulting from the electron-withdrawing effects of the nitro groups combined with the chlorine substituent, have made it an invaluable tool in mechanistic studies of nucleophilic aromatic substitution reactions. Recent kinetic investigations have revealed detailed insights into the reaction pathways and intermediate formation during nucleophilic substitution processes, providing fundamental understanding that extends beyond this specific compound to broader classes of activated aromatic systems.

The field of biocatalysis has witnessed remarkable developments in the utilization of 2-chloro-1,3-dinitrobenzene as a substrate for engineered enzymes. Breakthrough research has demonstrated the successful engineering of highly efficient and selective biocatalysts capable of promoting nucleophilic aromatic substitution reactions with near-perfect stereocontrol. These engineered enzymes, designated as SNAr biocatalysts, can achieve turnover rates of 0.15 per second and perform more than 4,000 turnovers, representing a 160-fold improvement in efficiency compared to parent enzymes. The development of these biocatalytic systems has opened new avenues for sustainable synthetic chemistry and demonstrated the potential for enzymatic approaches to traditionally challenging chemical transformations.

Modern analytical chemistry has embraced 2-chloro-1,3-dinitrobenzene as both a solvent and analytical standard in sophisticated instrumental techniques. The compound serves as an effective solvent in high-performance liquid chromatography and nuclear magnetic resonance spectroscopy applications, where its chemical stability and favorable solubility characteristics facilitate accurate analytical determinations. Its role in these applications demonstrates the compound's continued utility in supporting advanced analytical methodologies that drive contemporary chemical research.

Table 2: Contemporary Research Applications and Performance Metrics

The compound's role in pharmaceutical intermediate synthesis has expanded significantly, with modern synthetic routes utilizing its activated aromatic system for constructing complex heterocyclic structures. Research has demonstrated its utility in synthesizing indole derivatives with nitrogen substituents at specific positions, highlighting its versatility in medicinal chemistry applications. These developments reflect the compound's evolution from a simple industrial intermediate to a sophisticated building block for advanced synthetic transformations.

2-Chloro-1,3-dinitrobenzene exhibits a distinctive molecular architecture characterized by a benzene ring bearing two nitro groups at the 1 and 3 positions and a chlorine atom at the 2 position [1] [3] [4]. The molecular formula C₆H₃ClN₂O₄ corresponds to a molecular weight of 202.55 grams per mole [1] [3] [4]. The compound adopts a yellow crystalline solid appearance under standard conditions [4] [6] [9].

The molecular geometry demonstrates significant deviation from planarity due to steric interactions between the substituents [39]. Crystallographic studies on related dinitrobenzene compounds reveal that nitro groups typically exhibit torsional angles of approximately 10-12 degrees relative to the aromatic plane [39] [40]. In 2-chloro-1,3-dinitrobenzene, the presence of the chlorine substituent introduces additional steric constraints that influence the overall molecular conformation [36].

The dipole moment of 2-chloro-1,3-dinitrobenzene measures 4.15 Debye units, reflecting the asymmetric distribution of electron density within the molecule [3]. This substantial dipole moment arises from the combined effects of the electron-withdrawing nitro groups and the electronegative chlorine atom [3]. The molar volume has been determined to be 120.1 milliliters per mole, indicating a relatively compact molecular structure [3].

Crystallographic analysis reveals that the compound crystallizes in a specific space group arrangement, though detailed unit cell parameters require further investigation through single-crystal X-ray diffraction studies [36]. The density of 1.687 grams per cubic centimeter suggests efficient molecular packing within the crystal lattice [1] [3] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃ClN₂O₄ | [1] [3] [4] |

| Molecular Weight (g/mol) | 202.55 | [1] [3] [4] |

| Dipole Moment (D) | 4.15 | [3] |

| Molar Volume (mL/mol) | 120.1 | [3] |

| Density (g/cm³) | 1.687 | [1] [3] [8] |

| Crystal Form | Crystalline | [4] [6] |

Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions

The thermochemical properties of 2-chloro-1,3-dinitrobenzene demonstrate characteristic behavior consistent with substituted aromatic compounds containing multiple electron-withdrawing groups [4] [8] [9]. The melting point ranges from 86 to 88 degrees Celsius, indicating a well-defined crystalline structure with moderate intermolecular forces [4] [8] [9]. This melting point range reflects the balance between molecular symmetry and intermolecular interactions within the crystal lattice [9] [11].

The boiling point of 315 degrees Celsius represents the temperature at which the compound transitions from liquid to vapor phase under standard atmospheric pressure [3] [4] [8]. This relatively high boiling point can be attributed to the strong intermolecular forces arising from the polar nitro groups and the overall molecular polarity [4] [8]. The substantial difference between melting and boiling points indicates a wide liquid range, characteristic of aromatic compounds with multiple substituents [8] [11].

Phase transition studies reveal that the compound maintains thermal stability throughout its liquid range without significant decomposition [8] [11]. The refractive index, estimated at 1.587, provides additional thermophysical data relevant to optical properties and molecular interactions [25]. These thermochemical parameters are essential for understanding the compound's behavior under various temperature conditions and for predicting its physical state under specific operational parameters [8] [9].

The flash point coincides with the boiling point at 315 degrees Celsius, indicating that vapor formation occurs simultaneously with ignition potential under standard conditions [25]. Storage recommendations specify maintaining the compound at temperatures between 2 and 8 degrees Celsius to ensure optimal stability and prevent thermal degradation [8] [16].

| Thermal Property | Value (°C) | Reference |

|---|---|---|

| Melting Point | 86-88 | [4] [8] [9] |

| Boiling Point | 315 | [3] [4] [8] |

| Flash Point | 315 | [25] |

| Storage Temperature | 2-8 | [8] [16] |

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of 2-chloro-1,3-dinitrobenzene exhibit pronounced dependence on solvent polarity and hydrogen bonding capacity [1] [8] [14]. In water, the compound demonstrates practically insoluble behavior, with extremely limited dissolution due to the hydrophobic aromatic ring and the lack of hydrogen bonding donor groups [1] [8] [14]. This poor aqueous solubility reflects the predominant influence of the aromatic system over the polar nitro substituents [14].

Polar protic solvents such as ethanol and methanol readily dissolve 2-chloro-1,3-dinitrobenzene, indicating favorable interactions between the polar nitro groups and the hydroxyl functionalities of these alcohols [1] [8] [14]. The enhanced solubility in alcoholic media suggests the formation of hydrogen bonds between the oxygen atoms of the nitro groups and the protic solvent molecules [14].

Moderately polar aprotic solvents including diethyl ether demonstrate intermediate solubility behavior [1] [8] [14]. The compound exhibits moderate solubility in these systems due to dipole-dipole interactions between the molecular dipole moment and the solvent polarity [15]. Nonpolar aromatic solvents such as benzene and toluene provide moderate dissolution capacity, primarily through aromatic-aromatic interactions between the solute and solvent ring systems [1] [8] [14] [15].

Chlorinated solvents and acetone demonstrate excellent dissolution properties for 2-chloro-1,3-dinitrobenzene [15]. These highly polar aprotic systems effectively solvate the compound through strong dipole interactions and favorable dielectric environments [15]. The solubility pattern follows the general principle that polar compounds dissolve preferentially in polar solvents, while aromatic interactions provide secondary dissolution mechanisms in aromatic solvent systems [15].

| Solvent System | Polarity Category | Solubility | Reference |

|---|---|---|---|

| Water | Polar protic | Practically insoluble | [1] [8] [14] |

| Ethanol | Polar protic | Soluble | [1] [8] [14] |

| Benzene | Nonpolar aromatic | Moderately soluble | [1] [8] [14] |

| Diethyl ether | Moderately polar aprotic | Moderately soluble | [1] [8] [14] |

| Acetone | Polar aprotic | Soluble | [15] |

| Chloroform | Moderately polar aprotic | Soluble | [15] |

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Signatures

Infrared Spectroscopic Analysis

The infrared spectrum of 2-chloro-1,3-dinitrobenzene displays characteristic absorption bands that provide definitive structural identification [27] [28]. The nitro groups exhibit asymmetric stretching vibrations in the range of 1520 to 1550 reciprocal centimeters, representing the most intense absorption features in the spectrum [27] [28]. These bands arise from the antisymmetric stretching of the nitrogen-oxygen bonds and serve as diagnostic indicators for nitroaromatic compounds [28].

Symmetric nitro stretching vibrations appear at lower frequencies, typically between 1340 and 1370 reciprocal centimeters [27] [28]. The frequency separation between asymmetric and symmetric nitro stretches provides information about the electronic environment and substitution pattern of the aromatic ring [27]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000 to 3100 reciprocal centimeter region, confirming the presence of the benzene ring system [27].

The aromatic carbon-carbon stretching modes occur between 1450 and 1600 reciprocal centimeters, often overlapping with nitro group vibrations [27]. Carbon-chlorine stretching vibrations appear in the 750 to 840 reciprocal centimeter range, providing confirmation of the halogen substituent [27]. Nitro group deformation modes contribute to absorption bands between 590 and 680 reciprocal centimeters, representing bending and rocking motions of the nitro functionalities [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-chloro-1,3-dinitrobenzene reveals characteristic fragmentation pathways that facilitate structural elucidation [20] [32]. The molecular ion peak appears at mass-to-charge ratio 202 for the chlorine-35 isotope and 204 for the chlorine-37 isotope, displaying the typical chlorine isotope pattern [20] [32]. Base peak formation commonly occurs through loss of a nitro group, yielding fragments at mass-to-charge ratios 156 and 158 [32].

Additional significant fragmentation involves loss of nitric oxide, producing ions at mass-to-charge ratios 186 and 188 [32]. Chlorine atom elimination generates fragments at mass-to-charge ratios 167 and 169, representing another major fragmentation pathway [32]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds through characteristic loss patterns [32] [33].

Electron impact ionization produces reproducible fragmentation spectra that serve as fingerprints for compound identification [32]. The relative intensities of fragment ions depend on the stability of the resulting cationic species and the ease of bond cleavage under high-energy conditions [32]. Alternative ionization methods such as atmospheric pressure chemical ionization can provide complementary structural information with different fragmentation selectivities [33] [34].

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment and substitution patterns in 2-chloro-1,3-dinitrobenzene [21] . Proton nuclear magnetic resonance spectra exhibit characteristic aromatic proton signals in the 7 to 8 parts per million region, with coupling patterns reflecting the substitution arrangement on the benzene ring [21] . The three aromatic protons appear as distinct multiplets due to the asymmetric substitution pattern .

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule [23]. Aromatic carbon signals appear between 120 and 150 parts per million, with chemical shifts influenced by the electron-withdrawing effects of the nitro groups and chlorine substituent [23]. The carbon bearing the chlorine atom exhibits characteristic downfield shifting due to the electronegative halogen [23].

Nitrogen-14 nuclear magnetic resonance, though less commonly employed, can provide additional structural confirmation through quadrupolar coupling interactions [36]. The nitro nitrogen atoms exhibit characteristic chemical shifts and coupling patterns that distinguish them from other nitrogen-containing functionalities [36]. These spectroscopic techniques collectively provide comprehensive structural characterization and enable confident compound identification .

| Spectroscopic Method | Frequency/m/z | Assignment | Reference |

|---|---|---|---|

| Infrared - Nitro asymmetric stretch | 1520-1550 cm⁻¹ | N=O asymmetric stretching | [27] [28] |

| Infrared - Nitro symmetric stretch | 1340-1370 cm⁻¹ | N=O symmetric stretching | [27] [28] |

| Infrared - Carbon-chlorine stretch | 750-840 cm⁻¹ | C-Cl stretching | [27] |

| Mass spectrometry - Molecular ion | m/z 202/204 | Molecular ion peak | [20] [32] |

| Mass spectrometry - Base peak | m/z 156/158 | Loss of nitro group | [32] |

| Nuclear magnetic resonance - Aromatic protons | 7-8 ppm | Aromatic C-H environments | [21] |

Color/Form

XLogP3

Boiling Point

315 °C

Density

Melting Point

86-87 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

THE MIXT OF 2,4- AND 2,6-DINITROCHLOROBENZENES (OF WHICH THE 2,4-CMPD IS PRESENT IN LARGEST AMT) CAN BE SEPARATED WITH AN ALKALINE ETHANOL-WATER SOLN.

Commercial chlorodinitrobenzene is usually mixt of six possible isomers, which are closely related chemically and physically to each other. /Chlorodinitrobenzenes/

CHLORODINITROBENZENE IS...ENCOUNTERED AS AN INT IN MFR OF PICRIC ACID, AND FORMERLY EMPLOYED IN COMBINATION WITH DINITROBENZENE IN AN EXPLOSIVE KNOWN AS ROBURITE.